Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Methyl 4-(2-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex molecule that likely targets multiple biological systems. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, some thiophene derivatives are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound could potentially interact with its targets by inhibiting enzymatic reactions.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, microbial infection, hypertension, atherosclerosis, and cancer.
Result of Action
Based on the known activities of thiophene derivatives , it is likely that the compound could potentially exert anti-inflammatory, antimicrobial, antihypertensive, anti-atherosclerotic, and anticancer effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGWPPUVLWYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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